molecular formula C22H25N3O3 B2552980 2-[2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 2380010-70-6

2-[2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2552980
CAS No.: 2380010-70-6
M. Wt: 379.46
InChI Key: WFVQSUMLRHGNEP-UHFFFAOYSA-N
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Description

This compound is a functionalized cereblon ligand used for the development of Thalidomide-based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination and serves as a basic building block for making a protein degrader library .


Synthesis Analysis

The synthesis of this compound involves the design and creation of novel heterocyclic compounds with potential biological activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .


Molecular Structure Analysis

The molecular structure of this compound is complex. The empirical formula is C18H19N3O4 . The molecular weight is 341.36 (free base basis) .


Physical and Chemical Properties Analysis

The compound is a powder form and should be stored at a temperature between 2-8°C . The molecular weight of the compound is 341.36 (free base basis) .

Future Directions

The compound is a functionalized cereblon ligand used for the development of Thalidomide-based PROTACs . It has potential applications in the field of targeted protein degradation, which is a promising area of research for the development of new therapeutic strategies.

Properties

IUPAC Name

2-[2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-16-14-18(6-9-23-16)28-15-17-7-10-24(11-8-17)12-13-25-21(26)19-4-2-3-5-20(19)22(25)27/h2-6,9,14,17H,7-8,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVQSUMLRHGNEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCN(CC2)CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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